Molecular Identity Differentiation from Bambuterol API and Impurity D: Vicinal Diol vs. Amino Alcohol vs. Mono-Alcohol
The target compound (CAS 112935-92-9) is structurally differentiated from the parent drug bambuterol hydrochloride by the complete absence of the 2-(tert-butylamino) group and its replacement with a vicinal diol (1,2-dihydroxyethyl) moiety. This results in a molecular weight of 312.32 g/mol (free base) versus 403.9 g/mol for bambuterol hydrochloride salt . When compared to its closest structural congener, Impurity D (5-[(1RS)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate), CAS 112935-93-0), the target compound differs by the presence of a second hydroxyl group on the ethyl side chain, yielding a molecular weight of 312.32 vs. 296.32 g/mol (Δ = +16.00 g/mol, corresponding to one oxygen atom) and a molecular formula of C₁₄H₂₀N₂O₆ vs. C₁₄H₂₀N₂O₅ . This vicinal diol moiety confers higher hydrogen-bonding capacity (two H-bond donors vs. one) and increased polarity, which directly impacts chromatographic retention and solid-phase extraction behavior during analytical method development [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 312.32 g/mol; C₁₄H₂₀N₂O₆; contains vicinal diol (1,2-dihydroxyethyl) |
| Comparator Or Baseline | Bambuterol HCl: 403.9 g/mol, C₁₈H₃₀ClN₃O₅; Impurity D (CAS 112935-93-0): 296.32 g/mol, C₁₄H₂₀N₂O₅ (mono-alcohol) |
| Quantified Difference | ΔMW vs. Bambuterol HCl = -91.6 g/mol; ΔMW vs. Impurity D = +16.00 g/mol; ΔO = +1 oxygen atom vs. Impurity D |
| Conditions | Calculated from molecular formulae; confirmed by InChI and SMILES: CN(C)C(=O)Oc1cc(OC(=O)N(C)C)cc(c1)C(O)CO for Impurity B vs. CN(C)C(=O)Oc1cc(OC(=O)N(C)C)cc(c1)C(O)C for Impurity D |
Why This Matters
This structural differentiation directly determines which EP impurity letter code the compound fulfills; procuring the wrong congener (e.g., Impurity D instead of B) results in incorrect peak identification during pharmacopoeial related-substances testing, invalidating ANDA submission data.
- [1] Mol-Instincts, 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol: InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3, confirming vicinal diol structure. View Source
